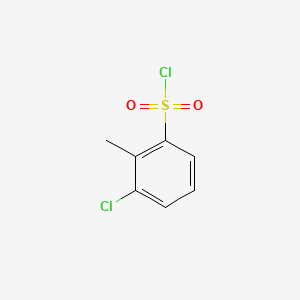

3-Chloro-2-methylbenzenesulfonyl chloride

概述

描述

3-Chloro-2-methylbenzenesulfonyl chloride is an aryl sulfonyl chloride derivative with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol . It is a white to light yellow crystalline solid that is moisture-sensitive and has a melting point of 71-74°C . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylbenzenesulfonyl chloride can be synthesized through the chlorosulfonation of 3-chloro-2-methylbenzene (3-chlorotoluene). The reaction involves the use of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The process is typically carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the continuous addition of 3-chlorotoluene to a mixture of chlorosulfonic acid and sulfur trioxide (SO₃). The reaction mixture is then heated to a specific temperature range, usually between 60-80°C, to facilitate the formation of the desired product. The crude product is purified through distillation or recrystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions

3-Chloro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonate esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate temperature conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonyl Hydrides: Obtained via reduction reactions.

Sulfonic Acids and Sulfonate Esters: Produced through oxidation reactions.

科学研究应用

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

3-Chloro-2-methylbenzenesulfonyl chloride is instrumental in synthesizing various bioactive molecules, especially sulfonamide derivatives. These derivatives are known for their therapeutic properties against bacterial infections and other diseases. For instance, it is used in the preparation of benzisoxazole sulfonamides, which exhibit significant antibacterial activity .

2. Antimicrobial Activity

Research indicates that compounds synthesized from this compound demonstrate promising antimicrobial properties. A study highlighted its derivatives' effectiveness against strains such as Staphylococcus aureus and Chromobacterium violaceum, with notable zones of inhibition . The presence of chlorine enhances the electrophilicity of the carbon atoms, contributing to increased biological activity .

Synthetic Methodologies

1. Reaction with Amines

This sulfonyl chloride can react with various amines to form sulfonamide compounds. For example, it has been utilized in the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which showcases its versatility in forming complex heterocyclic structures . The reaction conditions often involve bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the transformation.

2. Use in Heterocyclic Chemistry

The compound serves as a key intermediate in the synthesis of heterocyclic compounds that are valuable in medicinal chemistry. Its ability to introduce a sulfonamide group into various frameworks allows for the development of new drugs targeting diverse biological pathways .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-chloro-2-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives .

相似化合物的比较

Similar Compounds

- 2-Chloro-4-methylbenzenesulfonyl chloride

- 4-Chloro-2-methylbenzenesulfonyl chloride

- 3-Chloro-4-methylbenzenesulfonyl chloride

Uniqueness

3-Chloro-2-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. The presence of both a chloro and a methyl group on the benzene ring provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis .

生物活性

3-Chloro-2-methylbenzenesulfonyl chloride (CMSC), with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol, is an aromatic sulfonyl chloride derivative. This compound is characterized by its white to yellow crystalline appearance and a melting point between 71°C and 73°C. Its biological activity is primarily attributed to its role as an inhibitor of specific enzymes, particularly 11β-hydroxysteroid dehydrogenase, which is crucial in glucocorticoid metabolism.

Biological Mechanism

The biological activity of CMSC can be summarized through the following mechanisms:

- Enzyme Inhibition : CMSC effectively inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts cortisone to cortisol. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammation-related conditions and metabolic disorders .

- Protective Group in Organic Synthesis : The 3-chloro-2-methylbenzenesulfonyl group can serve as a protecting group for alcohols and amines during chemical reactions. It stabilizes biomolecules against enzymatic degradation, enhancing their stability in biological systems .

- Conjugation with Biomolecules : This compound can conjugate with peptides and proteins, allowing for the attachment of other functional groups, which can enhance the targeting of therapeutic agents.

Toxicological Profile

While CMSC exhibits promising biological activity, it is essential to consider its toxicological profile:

Case Studies

Several studies have explored the biological effects of CMSC:

- Inhibition of 11β-HSD1 : Research has shown that CMSC effectively reduces cortisol levels by inhibiting 11β-HSD1 activity. This has implications for conditions like obesity and metabolic syndrome where glucocorticoid levels are dysregulated .

- Stability Enhancement in Biomolecules : A study demonstrated that the introduction of the 3-chloro-2-methylbenzenesulfonyl group significantly improved the stability of peptides against proteolytic degradation, suggesting potential applications in drug design.

Comparative Analysis

The following table summarizes the biological activities and properties of CMSC compared to related compounds:

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound (CMSC) | Inhibits 11β-HSD1; stabilizes biomolecules | Corrosive; limited specific toxicity data |

| Similar Sulfonyl Chlorides | Varies; often used in organic synthesis | Often toxic; irritation potential noted |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2-methylbenzenesulfonyl chloride, and how do reaction conditions influence yield?

- The compound is synthesized via sulfonation of 3-chloro-2-methylbenzene derivatives, followed by chlorination. Key steps include controlling stoichiometry (e.g., SOCl₂ or PCl₅ ratios) and reaction temperature (typically 70–100°C) to minimize side reactions like over-chlorination or hydrolysis. Purification via recrystallization (melting point 71–74°C) ensures high purity .

Q. What spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies methyl (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). FT-IR confirms sulfonyl chloride groups (S=O stretch ~1370 cm⁻¹). Computational tools like Gaussian can model its electronic structure (InChIKey: ZSIYKAQPQRTBPF-UHFFFAOYSA-N) to predict reactivity or intermolecular interactions .

Q. What safety protocols are critical when handling this compound?

- Use N95 masks, nitrile gloves, and sealed goggles due to its skin corrosion (Category 1B) and respiratory hazards. Work in a fume hood with neutralization agents (e.g., sodium bicarbonate) for spills. Store in airtight containers at ≤25°C to prevent hydrolysis .

Advanced Research Questions

Q. How do positional isomers (e.g., 4-chloro-3-methylbenzenesulfonyl chloride) affect biological activity in enzyme inhibition studies?

- Positional changes alter steric and electronic interactions with targets like 11β-HSD1. For example, the 3-chloro-2-methyl isomer shows enhanced inhibitory potency compared to 4-chloro-3-methyl derivatives, likely due to better fit in the enzyme’s hydrophobic pocket. Comparative assays (IC₅₀ measurements) under standardized pH and temperature conditions are recommended .

Q. What strategies resolve contradictions in reactivity data during nucleophilic substitution reactions?

- Discrepancies in reaction rates (e.g., with amines vs. alcohols) arise from solvent polarity and leaving-group stability. Use kinetic studies (UV-Vis monitoring) and DFT calculations to map energy barriers. For example, polar aprotic solvents (DMF) accelerate sulfonamide formation, while protic solvents may promote hydrolysis .

Q. How can computational models predict the compound’s behavior in multi-step synthesis (e.g., drug intermediates)?

- Molecular Dynamics (MD) Simulations : Model interactions with co-reactants (e.g., pyridine derivatives) to optimize stepwise reactions. QSPR Models : Correlate descriptors like logP (~2.9) and topological polar surface area (42.5 Ų) with solubility and bioavailability for drug design .

Q. What are the challenges in scaling up reactions involving this compound, and how are they mitigated?

属性

IUPAC Name |

3-chloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIYKAQPQRTBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335050 | |

| Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80563-86-6 | |

| Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80563-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。